3-Methoxy-N-(2-methyl-1-oxo-1-phenylpropan-2-yl)benzamide
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Overview
Description
3-Methoxy-N-(2-methyl-1-oxo-1-phenylpropan-2-yl)benzamide is a chemical compound known for its diverse applications in various fields. This compound is characterized by its unique molecular structure, which includes a methoxy group, a phenylpropan-2-yl group, and a benzamide core. Its chemical properties make it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-N-(2-methyl-1-oxo-1-phenylpropan-2-yl)benzamide typically involves the reaction of 3-methoxybenzoic acid with 2-methyl-1-oxo-1-phenylpropan-2-ylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial methods also incorporate advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-N-(2-methyl-1-oxo-1-phenylpropan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the phenylpropan-2-yl moiety can be reduced to form alcohols.
Substitution: The benzamide core can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-Methoxy-N-(2-methyl-1-oxo-1-phenylpropan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-N-(2-methyl-1-oxo-1-phenylpropan-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(1-oxo-1-phenylpropan-2-yl)benzamide
- 3-Methoxybenzamide
- 2-Methyl-1-oxo-1-phenylpropan-2-ylamine
Uniqueness
3-Methoxy-N-(2-methyl-1-oxo-1-phenylpropan-2-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group enhances its reactivity and potential for further chemical modifications, while the benzamide core provides stability and specificity in its interactions .
Properties
CAS No. |
551963-67-8 |
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Molecular Formula |
C18H19NO3 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
3-methoxy-N-(2-methyl-1-oxo-1-phenylpropan-2-yl)benzamide |
InChI |
InChI=1S/C18H19NO3/c1-18(2,16(20)13-8-5-4-6-9-13)19-17(21)14-10-7-11-15(12-14)22-3/h4-12H,1-3H3,(H,19,21) |
InChI Key |
SIOMZFLCVDUOEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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